2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione
Description
2-(2-Methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a heterocyclic compound featuring a pyrido-naphthyridine core. Its structure includes a 2-methoxyethyl group at position 2 and a methyl group at position 8 (Figure 1). This compound’s methoxyethyl substituent may enhance solubility compared to alkyl or aryl groups, while the methyl group at position 8 could influence steric interactions in biological targets.
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7-dione |
InChI |
InChI=1S/C15H15N3O3/c1-17-5-3-10-11(14(17)19)9-16-12-4-6-18(7-8-21-2)15(20)13(10)12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
INUGJLMVIZRNIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C3C(=NC=C2C1=O)C=CN(C3=O)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione typically involves multi-step reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar multi-step reactions with optimized conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, phenyl isothiocyanate, and alkyl amines. Reaction conditions often involve refluxing in solvents like tetrahydrofuran (THF) or using catalysts such as triethyl orthoformate .
Major Products Formed
Major products formed from these reactions include tetracyclic ring systems, such as benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridine-1-carbonitriles and benzo[c][1,2,3]triazino[4,5,6-ij][2,7]naphthyridine-1-carbonitriles .
Scientific Research Applications
Biological Activities
Naphthyridine derivatives have garnered significant attention due to their various biological properties. The following sections detail the specific applications of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione based on existing literature.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit substantial antimicrobial properties. For instance:
- Antibacterial : The compound has shown effectiveness against several bacterial strains. Studies demonstrated that derivatives of naphthyridines can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .
- Antifungal : Some derivatives have also been evaluated for antifungal activity, providing a broad spectrum of efficacy against fungal infections.
Anticancer Potential
The anticancer properties of naphthyridine derivatives are particularly noteworthy:
- Mechanisms : They are known to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression. For example, some studies highlight their role as topoisomerase inhibitors and in disrupting microtubule dynamics .
- Case Studies : Specific case studies have reported that certain 1,8-naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
Neurological Applications
Naphthyridine compounds are being investigated for their neuroprotective effects:
- Alzheimer’s Disease : Certain derivatives have shown promise in models of Alzheimer's disease by inhibiting acetylcholinesterase and reducing amyloid plaque formation .
- Mood Disorders : Research suggests potential applications in treating depression and anxiety by modulating neurotransmitter systems .
Various synthetic routes have been explored to enhance the yield and purity of naphthyridine derivatives. Common methods include:
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione involves its interaction with molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a role in cancer cell proliferation and survival . The compound’s structure allows it to bind to specific sites on the target proteins, thereby inhibiting their activity.
Comparison with Similar Compounds
Structural and Functional Group Differences
Compound A : 2-(Indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine Derivatives
- Substituents : Position 2 has an indazol-5-yl group (aromatic heterocycle), and position 6 features a piperidin-4-yl group (saturated nitrogen-containing ring) .
- In contrast, the target compound’s methoxyethyl group provides polarity without basicity, which may reduce nonspecific interactions in biological systems.
- Biological Relevance : Compound A is patented for modulating RNA splicing and treating proliferative diseases , suggesting the target compound’s activity could differ due to substituent-driven selectivity.
Compound B : Thiazolo[2,3-f][1,6]-naphthyridin-4-iums (e.g., Berninamycinic Acid Derivatives)
- Substituents : Features a thiazolo-fused ring and carboxylate groups at positions 6 and 8 .
- Key Differences :
- The fused thiazole ring in Compound B introduces sulfur-based reactivity , whereas the target compound lacks sulfur.
- Carboxylate groups in Compound B enhance water solubility but may limit membrane permeability compared to the target compound’s methoxyethyl group.
- Chemical Behavior: Compound B undergoes methylation and hydrogenolysis to yield intermediates like 154 and 155, which lack the pyrido-naphthyridine core . This highlights the target compound’s stability under similar conditions due to its distinct substitution pattern.
Hypothetical Pharmacological and Physicochemical Properties
Biological Activity
2-(2-Methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a synthetic compound belonging to the naphthyridine family. This class of compounds has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:
- Mechanism of Action : Naphthyridines may intercalate into DNA and modulate cell cycle progression by affecting cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell division .
- Case Study : Aaptamine, a naphthyridine derivative, demonstrated significant cytotoxic effects against several cancer cell lines including H1299 and A549 with IC50 values ranging from 10.47 to 15.03 μg/mL .
Neuroprotective Effects
Naphthyridine derivatives have also been explored for their neuroprotective potential:
- Mechanism : These compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases like Parkinson's disease.
- Research Findings : In vitro studies have indicated that certain naphthyridine derivatives can significantly reduce neuronal cell death induced by neurotoxins .
Antimicrobial Activity
The antimicrobial properties of naphthyridines are well-documented:
- Activity Spectrum : Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens.
- Example : Specific derivatives have been reported to exhibit fungicidal activity against various fungi, suggesting their potential use in treating fungal infections .
The biological activities of this compound can be attributed to several key mechanisms:
- DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives inhibit enzymes critical for cancer cell survival and proliferation.
- Signal Transduction Modulation : They may influence signaling pathways involved in apoptosis and cell cycle regulation.
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Aaptamine | Anticancer | 10.47 - 15.03 | DNA intercalation; CDK inhibition |
| Compound X | Neuroprotective | N/A | Reduces oxidative stress |
| Compound Y | Antimicrobial | N/A | Disrupts cell membrane integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
